3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring a 2-bromophenyl group at position 3 and a pyrazolidin-3-yl moiety substituted with a 2,5-dimethylphenyl group at position 5. The 1,2,4-oxadiazole core is a nitrogen-rich heterocycle known for its stability and versatility in medicinal and agrochemical applications. The bromine atom on the phenyl ring enhances electrophilicity and may influence binding interactions, while the dimethylphenyl group on the pyrazolidine ring contributes to steric bulk and lipophilicity. Although direct biological data for this compound are unavailable in the provided evidence, structurally related 1,2,4-oxadiazoles are frequently explored as pesticidal or pharmaceutical agents due to their ability to modulate enzymatic activity .
Properties
IUPAC Name |
3-(2-bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-11-7-8-12(2)14(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-3-4-6-15(13)20/h3-9,16-17,22-23H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZOEDYFFLDUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(NN2)C3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H19BrN4O
- Molecular Weight : 399.3 g/mol
- CAS Number : 1239712-64-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis pathway often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
-
Anticancer Activity :
- Studies have shown that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in MCF-7 (human breast adenocarcinoma) and other cancer cell lines with IC50 values in the micromolar range .
- A comparative study indicated that certain oxadiazole derivatives demonstrated higher cytotoxicity than doxorubicin against leukemia cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit specific enzymes involved in cancer progression or inflammatory responses.
- Induction of Apoptosis : Flow cytometry assays have indicated that these compounds can trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-3 .
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activity of oxadiazole derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Studies and Findings
- In Vitro Evaluation : A study synthesized several oxadiazole derivatives and evaluated their anticancer activities against a panel of 60 cell lines as per the National Cancer Institute's protocols. The results indicated that certain compounds demonstrated significant growth inhibition, with some showing GI50 values ranging from 0.40 to 15.8 μM .
- Mechanism of Action : The mechanism-based approaches for oxadiazole derivatives suggest that they may inhibit specific pathways involved in cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising results in inhibiting thymidine phosphorylase activity .
Anti-inflammatory and Analgesic Properties
The compound's structural features also suggest potential anti-inflammatory and analgesic activities.
- Synthesis and Testing : A series of oxadiazole derivatives were synthesized and evaluated for anti-inflammatory effects. Some compounds showed significant activity comparable to standard anti-inflammatory drugs like indomethacin . For example, specific derivatives exhibited anti-inflammatory activity percentages above 60%, indicating their potential as therapeutic agents.
- Mechanistic Insights : The presence of specific substituents on the oxadiazole ring has been linked to enhanced biological activity. Studies suggest that modifications can lead to improved anti-inflammatory properties while minimizing side effects such as ulcerogenicity .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, oxadiazoles have been investigated for their antimicrobial effects.
Research Findings
- Antibacterial Screening : Compounds derived from oxadiazoles have been tested against various bacterial strains. Some derivatives demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MIC), suggesting their potential use in treating bacterial infections .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance biological activity.
Synthetic Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous 1,2,4-oxadiazole derivatives:
*Estimated via fragment-based calculation due to lack of experimental data.
Key Observations:
Substituent Effects on Reactivity and Lipophilicity: The target compound’s pyrazolidine ring introduces conformational rigidity compared to simpler phenyl or benzoylmethyl groups in analogs. This may enhance target binding specificity but reduce synthetic accessibility . Chlorine (sc-298710) offers a balance of electronegativity and steric effects.
Commercial and Synthetic Accessibility :
- The dichlorophenyl analog (sc-298710) is commercially available at $160/g, suggesting scalability via established routes . In contrast, the target compound’s pyrazolidine moiety likely requires multistep synthesis, as seen in pyrazolidine-containing patents (e.g., Example 5.20 in , which uses LC/MS for characterization) .
Potential Applications: Compounds with dimethylphenyl groups (target and ) exhibit elevated lipophilicity (logP > 4 predicted), favoring agrochemical applications where lipid bilayer penetration is critical . Halogenated derivatives (e.g., sc-298710) are often prioritized in drug discovery for their metabolic stability and halogen-bonding capabilities .
Research Findings and Limitations
- Structural Uniqueness : The target compound’s pyrazolidine-phenylene linkage is distinct from analogs in –3, which lack fused nitrogen heterocycles. This feature may confer unique pharmacokinetic or toxicological profiles.
- Data Gaps: No direct biological or thermodynamic data (e.g., IC₅₀, solubility) are available for the target compound. Comparative analyses rely on substituent trends from patents and commercial analogs.
- Synthetic Challenges: Pyrazolidine incorporation likely demands specialized reagents or catalysts, as exemplified by Lilly’s focus on novel methodologies for oxadiazole derivatives .
Q & A
Basic: What are the optimal synthetic routes for 3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor assembly. A common approach includes:
Cyclization of Hydrazides : Reacting substituted hydrazides with carboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) to form the oxadiazole ring .
Pyrazolidine Ring Formation : Introducing the pyrazolidin-3-yl group via nucleophilic substitution or coupling reactions. For example, using Pd-catalyzed cross-coupling to attach the 2,5-dimethylphenyl substituent .
Purification : Use column chromatography or recrystallization (e.g., ethanol) to isolate the final product. Monitor reaction progress via TLC and confirm purity via NMR .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring connectivity .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns (e.g., bromine’s distinctive doublet) .
X-ray Crystallography : Resolve crystal structure and confirm stereochemistry, particularly for the pyrazolidine moiety .
Infrared (IR) Spectroscopy : Identify functional groups like C=N (1600–1680 cm⁻¹) and C-Br (500–600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. To address this:
Dose-Response Assays : Test a wide concentration range (e.g., 0.1–100 µM) to identify threshold effects .
Purity Verification : Use HPLC to confirm >95% purity; impurities (e.g., unreacted precursors) may skew bioactivity .
Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial enzymes or cancer-related kinases. Compare results with experimental IC50 values .
Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility in biological assays .
Advanced: What computational approaches are recommended to study its electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
Molecular Dynamics (MD) Simulations : Assess stability in aqueous or lipid environments (e.g., using GROMACS) to model membrane permeability .
ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .
Basic: What are key considerations in designing bioactivity assays for this compound?
Methodological Answer:
Cell Line Selection : Use target-specific models (e.g., cancer cell lines for antiproliferative assays or Gram-negative bacteria for antimicrobial tests) .
Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (e.g., DMSO) to validate assay robustness .
Time-Kill Kinetics : For antimicrobial studies, track bacterial viability over 24–48 hours to distinguish bacteriostatic vs. bactericidal effects .
Advanced: What strategies optimize selectivity in target binding for therapeutic applications?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromophenyl to fluorophenyl) and evaluate activity changes .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize ligand-receptor interactions .
Proteomics Profiling : Use mass spectrometry-based proteomics to identify off-target binding partners in cellular lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
